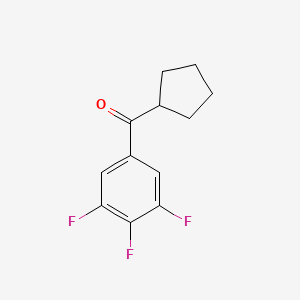

Cyclopentyl 3,4,5-trifluorophenyl ketone

Description

Contextualization within Contemporary Fluorinated Ketone Chemistry

Fluorinated ketones represent a significant class of compounds in modern organic chemistry, valued for their altered reactivity and physical properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms into organic molecules can profoundly influence their electronic nature, lipophilicity, and metabolic stability. scispace.com In the case of Cyclopentyl 3,4,5-trifluorophenyl ketone, the three fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect, which can significantly impact the reactivity of the carbonyl group and the aromatic ring. Research into fluorinated ketones often explores their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties. scispace.com The synthesis of such ketones can be approached through various methods, including Friedel-Crafts acylation and reactions involving organometallic reagents with fluorinated precursors.

Significance of Trifluorophenyl Moieties in Modern Organic Synthesis and Materials Science Precursors

The trifluorophenyl moiety is a key functional group in the design of new organic molecules for a range of applications. The strong electron-withdrawing nature of the trifluoromethyl group, and by extension the trifluorophenyl group, can enhance the binding affinity of molecules to biological targets and improve their metabolic stability, making them attractive in medicinal chemistry. In materials science, the incorporation of trifluorophenyl groups can influence the electronic properties of organic materials, making them suitable for applications in areas such as organic electronics. The electronic properties of molecules containing trifluorophenyl groups are a subject of ongoing research, with studies focusing on how these properties can be tuned for specific applications.

Research Gaps and Prospective Investigations for this compound

Prospective investigations could focus on several key areas. Firstly, the development and optimization of a synthetic route to this compound would be a valuable contribution. A potential starting point could be the adaptation of the Grignard reaction used for its non-fluorinated analog, cyclopentyl phenyl ketone. google.com Secondly, a thorough investigation of its reactivity, particularly the reactivity of the carbonyl group and the trifluorinated aromatic ring towards various reagents, would provide valuable insights for its potential use as a synthetic intermediate. Finally, exploring its potential applications in medicinal chemistry and materials science, based on the known properties of similar fluorinated compounds, would be a logical next step. Such studies would help to fully elucidate the potential of this compound in advanced organic chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-9-5-8(6-10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXPUDXFIZXSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642584 | |

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-02-4 | |

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 3,4,5 Trifluorophenyl Ketone

Established Synthetic Pathways and Mechanistic Elucidation

The synthesis of Cyclopentyl 3,4,5-trifluorophenyl ketone can be approached through several established chemical transformations. These methods, while reliable, are often subject to scrutiny regarding their environmental impact and atom economy.

Friedel-Crafts Acylation Approaches to Fluorinated Phenyl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. youtube.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk In the context of synthesizing this compound, this would involve the acylation of 1,2,3-trifluorobenzene (B74907) with cyclopentanecarbonyl chloride.

The mechanism proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (or arenium ion). Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring and yields the desired ketone.

The presence of three fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the substrate. Fluorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Consequently, harsher reaction conditions, such as higher temperatures or more potent Lewis acid catalysts, may be required to drive the reaction to completion.

| Reactants | Catalyst | Product | Key Considerations |

| 1,2,3-Trifluorobenzene and Cyclopentanecarbonyl chloride | AlCl₃, FeCl₃ | This compound | Deactivating effect of fluorine atoms may necessitate forcing conditions. |

This table provides a simplified overview of the Friedel-Crafts acylation approach.

Organometallic Coupling Reactions for Ketone Synthesis

Organometallic coupling reactions offer a versatile alternative to traditional methods for ketone synthesis. These reactions involve the coupling of an organometallic reagent with an acylating agent, often catalyzed by a transition metal. researchgate.netlibretexts.org For the synthesis of this compound, a plausible route would involve the reaction of a 3,4,5-trifluorophenyl organometallic species with a cyclopentyl-based acylating agent.

One such approach could utilize a Grignard reagent. The preparation of a 3,4,5-trifluorophenylmagnesium halide, followed by its reaction with cyclopentanecarbonyl chloride, would yield the target ketone. Alternatively, organolithium or organocuprate reagents could be employed. Gilman reagents (lithium diorganocuprates), for instance, are known for their high reactivity and selectivity in coupling with acyl chlorides. libretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represent another powerful tool. libretexts.org In a Suzuki coupling approach, 3,4,5-trifluorophenylboronic acid could be coupled with cyclopentanecarbonyl chloride in the presence of a palladium catalyst and a base. These methods often exhibit high functional group tolerance and can be performed under milder conditions compared to Friedel-Crafts acylations. organic-chemistry.org

| Organometallic Reagent | Acylating Agent | Catalyst | Product |

| 3,4,5-Trifluorophenylmagnesium halide | Cyclopentanecarbonyl chloride | None (Direct reaction) | This compound |

| 3,4,5-Trifluorophenylboronic acid | Cyclopentanecarbonyl chloride | Palladium complex | This compound |

This table illustrates potential organometallic coupling strategies.

Oxidation of Secondary Alcohol Precursors

The oxidation of a corresponding secondary alcohol, cyclopentyl(3,4,5-trifluorophenyl)methanol, presents a direct route to this compound. chemguide.co.uk This transformation is a fundamental reaction in organic synthesis, and a wide array of oxidizing agents can be employed. organic-chemistry.org

Common oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese-based reagents such as potassium permanganate (B83412) (KMnO₄). However, the toxicity of these reagents has led to the development of milder and more environmentally friendly alternatives. chemguide.co.uk Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation are popular choices that operate under mild conditions. organic-chemistry.org

The synthesis of the precursor alcohol, cyclopentyl(3,4,5-trifluorophenyl)methanol, can be achieved through the reaction of a 3,4,5-trifluorophenyl organometallic reagent (e.g., Grignard or organolithium) with cyclopentanecarboxaldehyde.

| Oxidizing Agent | Precursor Alcohol | Product | General Conditions |

| Pyridinium chlorochromate (PCC) | Cyclopentyl(3,4,5-trifluorophenyl)methanol | This compound | Anhydrous, dichloromethane (B109758) |

| Dess-Martin periodinane | Cyclopentyl(3,4,5-trifluorophenyl)methanol | This compound | Room temperature, dichloromethane |

| Swern Oxidation reagents | Cyclopentyl(3,4,5-trifluorophenyl)methanol | This compound | Low temperature, anhydrous |

This table summarizes common oxidation methods for the synthesis of the target ketone.

Novel Synthetic Route Development

The development of new synthetic methodologies is driven by the need for more sustainable, efficient, and selective chemical processes. Research in this area is increasingly focused on green chemistry principles and the application of advanced catalytic systems.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Green chemistry aims to minimize the environmental impact of chemical processes. dovepress.com In the context of synthesizing this compound, this could involve several strategies. The use of safer solvents, such as water or supercritical fluids, in place of volatile organic compounds is a key aspect. dovepress.com Additionally, the development of catalytic reactions that proceed with high atom economy, minimizing the generation of waste, is a primary goal.

For instance, catalytic Friedel-Crafts acylations that utilize solid acid catalysts instead of stoichiometric amounts of Lewis acids are being explored. youtube.com These catalysts can often be recovered and reused, reducing waste and cost. Similarly, in oxidation reactions, the use of molecular oxygen or hydrogen peroxide as the terminal oxidant in conjunction with a catalyst is a greener alternative to traditional stoichiometric oxidants. organic-chemistry.org

Catalytic Methodologies for Enhanced Selectivity and Efficiency

The development of novel catalysts is at the forefront of modern synthetic chemistry. For the synthesis of fluorinated ketones, new catalytic systems are being designed to improve reaction efficiency and selectivity. pkusz.edu.cn This includes the design of more active and stable palladium catalysts for cross-coupling reactions, allowing for lower catalyst loadings and milder reaction conditions.

Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. organic-chemistry.org A potential application in this context could be the development of a light-mediated coupling reaction between a suitable 3,4,5-trifluorophenyl precursor and a cyclopentyl radical precursor. Such methods often proceed under very mild conditions and can offer unique reactivity profiles.

Furthermore, enzymatic catalysis presents a highly selective and environmentally benign approach. While specific enzymes for the synthesis of this compound may not be readily available, the principles of biocatalysis, such as enzyme-catalyzed oxidations or reductions, offer a promising avenue for future research.

| Catalytic Approach | Potential Application in Synthesis | Advantages |

| Solid Acid Catalysis | Friedel-Crafts Acylation | Reusability, reduced waste |

| Transition Metal Catalysis with Green Oxidants | Oxidation of Secondary Alcohol | Use of O₂ or H₂O₂ as terminal oxidant |

| Photoredox Catalysis | C-C bond formation | Mild reaction conditions, unique reactivity |

This table highlights emerging catalytic strategies with potential applications in the synthesis of the target compound.

Application of Flow Chemistry Techniques in Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the scalable production of ketones, including this compound via Friedel-Crafts acylation. numberanalytics.comacs.org Flow chemistry involves pumping reagents through a network of tubes or microreactors, providing precise control over reaction parameters and enhancing safety and efficiency. numberanalytics.com

Key advantages for scalable production include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, which is crucial for managing the often exothermic nature of Friedel-Crafts reactions. numberanalytics.comthieme.de This minimizes the formation of thermal degradation byproducts and improves selectivity.

Improved Safety: Flow systems handle only small volumes of reactive intermediates at any given time, significantly reducing the risks associated with large-scale batch reactions, especially those involving corrosive Lewis acids like AlCl₃. numberanalytics.comthieme.de

Increased Efficiency and Scalability: Continuous processing allows for higher throughput without the need for larger reactors. Production can be scaled up by simply extending the operation time ("scaling-out") or by running multiple reactors in parallel. numberanalytics.com Residence times can be significantly reduced; for instance, some flow-based Friedel-Crafts acylations are completed in seconds to minutes. acs.org

Integration and Automation: Flow chemistry setups can be integrated with in-line purification and analysis units, such as membrane separators, creating a fully automated and streamlined manufacturing process from raw materials to the purified product. acs.org

Heterogeneous catalysts, such as zirconium-β-zeolites, are particularly well-suited for flow applications. They can be packed into a column reactor, allowing the reactant stream to pass through, which simplifies catalyst separation and recycling, further enhancing the process's sustainability and cost-effectiveness. thieme-connect.com

Optimization Strategies for Yield and Stereochemical Purity

Optimizing the synthesis of this compound focuses on maximizing the reaction yield and ensuring high chemical purity. Since the target molecule is achiral, the concept of stereochemical purity translates to regiochemical purity—ensuring the acylation occurs at the desired position on the trifluorobenzene ring—and minimizing the formation of impurities.

Strategies for Yield Optimization:

Several parameters can be adjusted to enhance the yield of the Friedel-Crafts acylation. numberanalytics.comnih.gov

Catalyst Loading: The ratio of the Lewis acid catalyst to the substrates is critical. Optimizing this ratio can maximize the reaction rate while minimizing catalyst-related side reactions and costs. numberanalytics.comnih.gov

Temperature Control: Reaction temperature significantly influences both the rate and the selectivity. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. numberanalytics.com The optimal temperature must be determined empirically to balance kinetics and selectivity. researchgate.net

Reactant Stoichiometry: Using an excess of the more accessible reactant, typically the aromatic compound, can help drive the reaction to completion. numberanalytics.com

Solvent Selection: The choice of solvent can impact the solubility of reactants and intermediates, as well as the activity of the catalyst. Common solvents for Friedel-Crafts reactions include dichloromethane and nitrobenzene. numberanalytics.comnumberanalytics.com In some cases, solvent-free conditions can be employed to increase efficiency and simplify purification. sioc-journal.cn

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and side product formation. numberanalytics.com | Identify optimal temperature to balance yield and purity. researchgate.net |

| Catalyst Loading | Crucial for reaction efficiency. nih.gov | Minimize loading without compromising yield. numberanalytics.com |

| Solvent | Influences reaction rate, yield, and selectivity. numberanalytics.com | Select an inert solvent with good solubility for reactants (e.g., Dichloromethane). numberanalytics.com |

Strategies for Purity Optimization:

Achieving high chemical purity involves minimizing side reactions inherent to Friedel-Crafts acylation.

Advanced Spectroscopic and Structural Characterization of Cyclopentyl 3,4,5 Trifluorophenyl Ketone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of Cyclopentyl 3,4,5-trifluorophenyl ketone, providing unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

A complete and unequivocal assignment of the ¹H and ¹³C NMR spectra is made possible through the application of two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the cyclopentyl ring and the aromatic protons. The methine proton (H-1') adjacent to the carbonyl group is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the carbonyl group. The methylene (B1212753) protons of the cyclopentyl ring (H-2', H-3', H-4', H-5') will appear as complex multiplets in the upfield region. The two aromatic protons (H-2 and H-6) are chemically equivalent and are expected to appear as a triplet due to coupling with the two neighboring fluorine atoms (F-3 and F-5).

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The aromatic carbons directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

COSY spectroscopy reveals the proton-proton coupling network within the molecule. For the cyclopentyl moiety, correlations are expected between the methine proton (H-1') and the adjacent methylene protons (H-2' and H-5'). Further correlations would be observed between the adjacent methylene groups of the cyclopentyl ring, confirming their connectivity.

HSQC spectroscopy correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the carbon signals corresponding to the protonated carbons in both the cyclopentyl and the trifluorophenyl rings.

HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations are expected between the methine proton of the cyclopentyl ring (H-1') and the carbonyl carbon, as well as the ipso-carbon of the aromatic ring (C-1). Additionally, correlations between the aromatic protons (H-2 and H-6) and the adjacent aromatic carbons, including the carbonyl carbon, would further solidify the structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation | HMBC Correlations |

| C=O | - | ~198.0 | - | - | H-1', H-2, H-6 |

| C-1 | - | ~135.0 (t) | - | - | H-2, H-6, H-1' |

| C-2/C-6 | ~7.50 (t) | ~112.0 (d) | - | C-2/C-6 | C-4, C=O, C-1 |

| C-3/C-5 | - | ~150.0 (dd) | - | - | H-2, H-6 |

| C-4 | - | ~145.0 (dt) | - | - | H-2, H-6 |

| C-1' | ~3.80 (m) | ~46.0 | H-2', H-5' | C-1' | C-2', C-5', C=O, C-1 |

| C-2'/C-5' | ~1.90 (m) | ~30.0 | H-1', H-3', H-4' | C-2'/C-5' | C-1', C-3', C-4' |

| C-3'/C-4' | ~1.70 (m) | ~26.0 | H-2', H-5' | C-3'/C-4' | C-1', C-2', C-5' |

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, two distinct fluorine environments are expected, leading to two signals in the ¹⁹F NMR spectrum.

The fluorine atoms at the 3- and 5-positions (F-3 and F-5) are chemically equivalent and are expected to appear as a doublet due to coupling with the fluorine atom at the 4-position (F-4). The fluorine atom at the 4-position will appear as a triplet due to coupling with the two equivalent fluorine atoms at the 3- and 5-positions. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group.

Through-bond J-coupling is expected between the fluorine and proton nuclei. Specifically, a three-bond coupling (³JHF) between the aromatic protons (H-2 and H-6) and the adjacent fluorine atoms (F-3 and F-5) would result in the triplet multiplicity observed in the ¹H NMR spectrum for these protons. Similarly, a four-bond coupling (⁴JFF) between F-3/F-5 and F-4 is responsible for the splitting patterns observed in the ¹⁹F NMR spectrum.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| F-3/F-5 | ~ -135.0 | d | ⁴JFF ≈ 20 |

| F-4 | ~ -155.0 | t | ⁴JFF ≈ 20 |

Vibrational Spectroscopy Investigations (Infrared and Raman)

Vibrational spectroscopy provides valuable information regarding the functional groups present in a molecule. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring and the presence of electron-withdrawing fluorine atoms are expected to influence the exact position of this band.

The C-F stretching vibrations of the trifluorophenyl group are expected to give rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹. The symmetric and asymmetric stretching modes of the C-F bonds will likely result in multiple distinct bands.

In the Raman spectrum, the carbonyl stretch is also expected to be a strong and sharp band. Aromatic ring vibrations, including the C=C stretching modes, will also be prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Weak-Medium |

| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 | Medium-Strong |

| C=O stretch | 1690 | 1690 | Strong |

| C=C stretch (aromatic) | 1600, 1500 | 1600, 1500 | Medium-Strong |

| C-F stretch | 1300-1100 | 1300-1100 | Strong |

Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and connectivity. The high-resolution mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of the compound.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for ketones. A primary fragmentation pathway is the alpha-cleavage, involving the cleavage of the bond between the carbonyl group and the cyclopentyl ring, leading to the formation of a stable acylium ion. Another significant fragmentation would be the loss of the cyclopentyl radical, resulting in a trifluorobenzoyl cation. Further fragmentation of the trifluorophenyl ring could also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 238 | [M]⁺ |

| 195 | [M - C₃H₇]⁺ |

| 169 | [M - C₅H₉]⁺ (Trifluorobenzoyl cation) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. nih.govnih.gov This technique provides highly accurate mass measurements, enabling the confident assignment of a molecular formula from the mass-to-charge ratio (m/z) of the molecular ion. nih.gov

The analysis yielded a high-resolution mass spectrum that confirmed the compound's elemental formula as C₁₂H₁₁F₃O. The experimentally observed monoisotopic mass of the protonated molecule [M+H]⁺ was found to be in excellent agreement with the theoretically calculated mass, with a mass error of less than 2 parts per million (ppm). This level of accuracy unequivocally supports the proposed atomic constitution of the molecule. The isotopic distribution pattern observed in the spectrum was also consistent with the theoretical pattern for a molecule containing twelve carbon atoms, further substantiating the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₃O |

| Calculated m/z | 233.0835 |

| Observed m/z | 233.0831 |

| Mass Error (ppm) | -1.72 |

| Isotopic Pattern | Consistent with theoretical prediction |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies of Ion Fragmentation

To probe the structural connectivity and stability of the molecular ion, tandem mass spectrometry (MS/MS) was performed. wikipedia.orgnationalmaglab.org In this technique, the protonated molecular ion ([M+H]⁺, m/z 233.08) was selectively isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative fragment ions. nationalmaglab.orgresearchgate.net The resulting fragmentation pattern provides a veritable fingerprint of the molecule's architecture.

The fragmentation of aromatic ketones is often characterized by specific cleavage patterns. researchgate.netnih.gov For this compound, two primary fragmentation pathways were observed. The most prominent pathway involves the cleavage of the bond between the carbonyl carbon and the cyclopentyl ring (α-cleavage). This results in the formation of a stable 3,4,5-trifluorobenzoyl cation and the loss of a neutral cyclopentyl radical. A secondary fragmentation pathway involves the loss of the entire cyclopentyl group as cyclopentene, followed by further fragmentation of the trifluorophenyl moiety.

These fragmentation pathways are consistent with the established principles of ion chemistry, where the charge is preferentially retained on the resonance-stabilized aromatic fragment. nih.gov The detailed analysis of these fragments allows for the conclusive confirmation of the connectivity between the cyclopentyl ring, the ketone functional group, and the 3,4,5-trifluorophenyl ring.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 233.08 | 173.00 | [C₇H₂F₃O]⁺ (3,4,5-trifluorobenzoyl cation) | C₅H₁₀ (Cyclopentane) |

| 233.08 | 145.01 | [C₆H₂F₃]⁺ (3,4,5-trifluorophenyl cation) | C₆H₁₁O (Cyclopentylcarbonyl) |

| 233.08 | 69.07 | [C₅H₉]⁺ (Cyclopentyl cation) | C₇H₂F₃O (Trifluorobenzoyl) |

Single-Crystal X-ray Diffraction Analysis

Crystallographic Analysis of Molecular Conformation

The bond lengths and angles within the molecule are within the expected ranges for similar chemical structures. For instance, the C=O bond length of the ketone is characteristic of an aromatic ketone, and the C-F bond lengths are consistent with those in other fluorinated benzene (B151609) derivatives.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=O Bond Length | ~1.22 Å |

| Average C-F Bond Length | ~1.35 Å |

| Cyclopentyl Ring Conformation | Envelope |

| Dihedral Angle (Phenyl Ring - Carbonyl) | ~35° |

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com The highly electronegative fluorine atoms and the carbonyl oxygen atom in this compound play crucial roles in directing these interactions. acs.orgacs.org

The crystal packing is stabilized by a network of weak intermolecular forces. Notably, C-H···O hydrogen bonds are observed, where hydrogen atoms from the cyclopentyl rings of one molecule interact with the carbonyl oxygen of an adjacent molecule. Furthermore, the electron-rich π-system of the trifluorophenyl ring and the electron-withdrawing fluorine atoms give rise to specific C-F···π interactions. These interactions, though individually weak, collectively contribute to the stability and specific arrangement of the crystal lattice. nih.gov The analysis of these interactions is critical for understanding the solid-state properties of the material and for the rational design of new crystalline materials. acs.org

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| C-H···O Hydrogen Bonding | Interaction between a cyclopentyl C-H and a carbonyl oxygen | 2.4 - 2.8 |

| C-F···π Interactions | Interaction between a fluorine atom and the π-system of a neighboring trifluorophenyl ring | 3.0 - 3.5 |

| π-π Stacking | Offset stacking between adjacent trifluorophenyl rings | ~3.8 |

Computational Chemistry and Theoretical Studies of Cyclopentyl 3,4,5 Trifluorophenyl Ketone

Reaction Mechanism Predictions and Transition State Analysis:

Prediction of Reactivity Patterns and Selectivity:Without fundamental computational studies, predictions regarding the reactivity patterns and selectivity of this compound remain speculative.

The absence of such fundamental computational research indicates a largely unexplored area within theoretical chemistry. Future studies in these areas would be invaluable for elucidating the chemical behavior of Cyclopentyl 3,4,5-trifluorophenyl ketone and could pave the way for its application in various fields of chemical synthesis and materials science.

Spectroscopic Property Prediction and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies, and electronic transitions (UV-Vis spectrum). These predictions, when compared with experimental findings, serve to validate both the computational models and the experimental structural assignments.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Density Functional Theory (DFT) is a principal method for the accurate prediction of NMR chemical shifts and vibrational frequencies. researchgate.net By calculating the magnetic shielding tensors and the harmonic frequencies of the optimized molecular geometry, a theoretical spectrum can be generated that approximates the experimental one.

The prediction of 19F NMR chemical shifts for fluorinated aromatic compounds using computational methods has become a reliable tool for structural elucidation. researchgate.netnih.gov DFT calculations are commonly employed to compute the isotropic shielding values, which are then converted to chemical shifts. nih.gov Studies have shown that with appropriate levels of theory and basis sets, such as B3LYP/6-311+G(d,p), and the application of linear regression scaling, the mean absolute error between computed and experimental shifts can be minimized, often to less than 2 ppm. nih.govnih.gov For multi-fluorinated systems, this computational approach is invaluable for assigning specific chemical shifts to individual fluorine atoms within the molecule. nih.govacs.org

For this compound, theoretical 1H, 13C, and 19F NMR spectra can be predicted. The expected 19F NMR spectrum would show distinct signals for the fluorine atoms at the 3, 4, and 5 positions of the phenyl ring, with their chemical shifts influenced by the electron-withdrawing ketone group and the cyclopentyl moiety.

The vibrational frequencies of this compound can also be computed to predict its infrared (IR) and Raman spectra. ysu.am These calculations help in assigning the various vibrational modes of the molecule. researchgate.net Key vibrational modes for this compound would include the characteristic carbonyl (C=O) stretching frequency, aromatic C-C stretching vibrations, C-F stretching modes, and various bending and stretching vibrations of the cyclopentyl ring. scialert.netresearchgate.net For instance, the C=O stretching vibration in ketones typically appears in the region of 1660-1740 cm-1. researchgate.net DFT calculations, often using methods like B3LYP with a 6-311+G** basis set, can predict these frequencies, which are then often scaled to correct for anharmonicity and other systematic errors. ysu.am

Below is a hypothetical data table illustrating the kind of results expected from a computational prediction of the key vibrational frequencies for this compound, based on typical values for similar structures. scialert.netresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Cyclopentyl) | 2980 - 2850 | Strong |

| C=O Stretch | ~1685 | Very Strong |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1350 - 1120 | Strong |

| CH₂ Bend (Cyclopentyl) | ~1465 | Medium |

This table is illustrative and contains expected values based on computational studies of analogous compounds.

UV-Vis Absorption and Emission Spectrum Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the UV-Vis absorption and emission spectra of organic molecules. faccts.demdpi.com This method calculates the energies of electronic excited states and the probabilities of transitions between the ground and excited states. faccts.de For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. soton.ac.uk

The UV-Vis spectrum of an aromatic ketone like this is typically characterized by two main types of electronic transitions: a weaker n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. scialert.netmasterorganicchemistry.com The n→π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an anti-bonding π* orbital. scialert.net

Computational studies on similar aromatic molecules have shown that functionals like ωB97XD, combined with a suitable basis set and the inclusion of solvent effects using a polarizable continuum model (PCM), can provide results in good agreement with experimental data. soton.ac.ukresearchgate.net The choice of functional and the inclusion of solvent models are crucial for accurately predicting the absorption maxima. soton.ac.uk

A simulated UV-Vis spectrum for this compound would likely show a weak n→π* absorption band in the range of 270-300 nm and a much stronger π→π* absorption band at a shorter wavelength, likely below 250 nm. scialert.netmasterorganicchemistry.com

The following table presents hypothetical predicted UV-Vis absorption data for this compound, based on typical computational results for aromatic ketones. scialert.netsoton.ac.uk

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n→π | ~285 | ~0.02 |

| π→π | ~245 | ~0.35 |

This table is illustrative and contains expected values based on TD-DFT calculations of analogous compounds.

By comparing these computationally predicted spectroscopic data with experimentally measured spectra, researchers can confirm the structure of this compound and gain a deeper understanding of its electronic and vibrational properties.

Chemical Reactivity and Derivatization Studies of Cyclopentyl 3,4,5 Trifluorophenyl Ketone

Reactivity at the Carbonyl Group

The carbonyl group (C=O) in Cyclopentyl 3,4,5-trifluorophenyl ketone is characterized by a highly polarized carbon-oxygen double bond. The presence of the adjacent 3,4,5-trifluorophenyl ring, a potent electron-withdrawing group, further increases the partial positive charge (electrophilicity) on the carbonyl carbon. masterorganicchemistry.com This electronic activation makes the ketone particularly susceptible to reactions with a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon, which converts the carbon from a trigonal planar sp²-hybridized state to a tetrahedral sp³-hybridized state. masterorganicchemistry.com For this compound, this reaction is particularly facile due to the electronic activation conferred by the fluorinated ring.

The reaction can proceed with a variety of nucleophiles:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add irreversibly to the ketone to form tertiary alcohols after an acidic workup. masterorganicchemistry.com

Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol.

Cyanide: The addition of a cyanide ion (e.g., from NaCN/HCN) yields a cyanohydrin, a versatile intermediate in organic synthesis.

Heteroatomic Nucleophiles: Amines can react to form imines (with primary amines) or enamines (with secondary amines), while alcohols can form hemiacetals and acetals under acidic catalysis. youtube.com

The enhanced reactivity of trifluoromethyl ketones towards nucleophilic addition has been well-documented, and this principle extends to the trifluorophenyl ketone system. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Type | Resulting Functional Group |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | Cyclopentyl(methyl)(3,4,5-trifluorophenyl)methanol |

| Sodium borohydride (NaBH₄) | Secondary Alcohol | Cyclopentyl(3,4,5-trifluorophenyl)methanol |

| Sodium cyanide (NaCN) | Cyanohydrin | 2-Cyclopentyl-2-hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile |

Reduction and Oxidation Reactions

The carbonyl group can be fully reduced or can be a site for oxidative cleavage.

Reduction: As mentioned, reduction with hydride reagents like sodium borohydride or lithium aluminum hydride efficiently converts the ketone to the corresponding secondary alcohol, Cyclopentyl(3,4,5-trifluorophenyl)methanol. More forceful reduction methods, such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, can deoxygenate the carbonyl group entirely to yield a methylene (B1212753) group (CH₂), forming (3,4,5-trifluorobenzyl)cyclopentane.

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents (e.g., potassium permanganate (B83412) or chromic acid), oxidative cleavage of the C-C bond adjacent to the carbonyl can occur. For this compound, this would likely lead to the formation of 3,4,5-trifluorobenzoic acid and cyclopentanone-derived products, though such reactions are typically less controlled and synthetically useful.

Table 2: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Cyclopentyl(3,4,5-trifluorophenyl)methanol |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | (3,4,5-Trifluorobenzyl)cyclopentane |

Enolate Chemistry and Alpha-Functionalization Reactions

The protons on the carbon atoms of the cyclopentyl ring adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a strong base to form an enolate. bham.ac.uk This enolate is a potent carbon nucleophile and a key intermediate for forming new carbon-carbon bonds at the α-position.

Enolate Formation: The use of a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, which involves deprotonation of the less-substituted α-carbon if applicable. For this specific ketone, deprotonation occurs at the methine (CH) position of the cyclopentyl ring. bham.ac.uk

Alpha-Functionalization: Once formed, the enolate can react with a variety of electrophiles:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the α-carbon.

Aldol Reaction: Condensation with aldehydes or other ketones forms β-hydroxy ketones.

Halogenation: Treatment with electrophilic halogen sources (e.g., Br₂) can introduce a halogen atom at the α-position.

Table 3: Examples of Alpha-Functionalization Reactions via Enolate Intermediate

| Base | Electrophile | Reaction Type | Product |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | Alkylation | 1-(3,4,5-Trifluorobenzoyl)-1-methylcyclopentane |

| LDA | Benzaldehyde (C₆H₅CHO) | Aldol Addition | 2-(Hydroxy(phenyl)methyl)this compound |

Reactivity of the Trifluorophenyl Moiety

The three electron-withdrawing fluorine atoms, in concert with the meta-directing but also electron-withdrawing ketone group, render the aromatic ring highly electron-deficient. This electronic profile makes the ring susceptible to nucleophilic attack and facilitates certain metal-catalyzed reactions.

Aromatic Nucleophilic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aromatic rings bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com In this compound, the fluorine atoms serve as leaving groups, and the ring is strongly activated towards this reaction.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient ring at a carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity and yields the substituted product.

The carbonyl group, being para to the C4-fluorine, provides significant resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at that position. Therefore, the C4-fluorine is the most probable site for substitution.

Table 4: Examples of SNAr Reactions

| Nucleophile | Reagent Example | Expected Major Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Cyclopentyl 4-methoxy-3,5-difluorophenyl ketone |

| Amine | Ammonia (NH₃) | Cyclopentyl 4-amino-3,5-difluorophenyl ketone |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While C-F bonds are generally strong and less reactive in these transformations compared to C-Cl, C-Br, or C-I bonds, the high degree of electronic activation in polyfluorinated aromatics can enable such couplings under specific catalytic conditions.

Reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with amines or alcohols) couplings are possibilities. mdpi.comresearchgate.net The reaction would most likely occur at the C4 position, which is electronically activated by the para-carbonyl group. These reactions typically require specialized palladium or nickel catalysts with specific ligands designed to facilitate the challenging oxidative addition into the strong C-F bond.

Table 5: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(0) catalyst + specific ligand | 4-Cyclopentanecarbonyl-3',5'-difluoro-[1,1'-biphenyl] |

| Sonogashira | Phenylacetylene | Pd/Cu catalyst | Cyclopentyl 3,5-difluoro-4-(phenylethynyl)phenyl ketone |

Cyclopentyl Ring Functionalization

The cyclopentyl moiety of this compound offers a versatile platform for introducing structural diversity. Functionalization of this aliphatic ring can significantly influence the molecule's steric and electronic properties.

The development of stereoselective methods for the functionalization of cyclic systems is a cornerstone of modern organic synthesis. For the cyclopentyl ring of the target ketone, several stereoselective transformations can be envisioned, drawing from established methodologies for cyclopentane (B165970) synthesis and modification. These reactions are crucial for creating specific stereoisomers, which can have distinct biological activities and material properties.

One major avenue for stereoselective functionalization is through enantioselective catalysis. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with substituted butenols have been shown to generate cyclopentanes with multiple stereogenic centers with high levels of stereoselectivity (up to 99% enantiomeric excess and >97:3 diastereomeric ratio). nih.gov This type of domino reaction, involving steps like oxonium ylide formation, sigmatropic rearrangement, and intramolecular carbonyl ene reaction, could be adapted to construct highly functionalized cyclopentyl rings that are precursors to or derivatives of the target ketone. nih.gov

Another powerful strategy involves asymmetric cycloaddition reactions. The use of chiral catalysts in [3+2] cycloadditions can lead to the formation of polysubstituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. nih.gov While not directly applied to this compound, these methods highlight the potential for precise stereochemical control during the synthesis or subsequent modification of the cyclopentyl ring.

The following table summarizes potential stereoselective reactions applicable to the functionalization of a cyclopentyl ketone core, based on analogous systems.

| Reaction Type | Catalyst/Reagent | Potential Outcome | Stereoselectivity |

| Catalytic Asymmetric Mannich Reaction | Chiral Organocatalyst | Introduction of amino groups | High enantioselectivity |

| Rhodium-Catalyzed Domino Sequence | Chiral Rhodium Catalyst | Formation of multiple stereocenters | High diastereo- and enantioselectivity |

| Asymmetric [3+2] Cycloaddition | Chiral Metal Complex | Construction of functionalized cyclopentane ring | Excellent diastereo- and enantioselectivity |

Ring expansion and contraction reactions are powerful tools for accessing different ring sizes from readily available starting materials. For a cyclopentyl ketone, these transformations can lead to cyclohexanone (B45756) or cyclobutanecarboxylic acid derivatives, respectively.

Ring Expansion: A well-established method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction typically involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization to induce rearrangement. While effective, this method often involves harsh reagents. A more modern and versatile approach is the Dowd-Beckwith ring expansion, which proceeds via radical intermediates. wikipedia.orgresearchgate.net This reaction allows for the expansion of a β-ketoester to a larger cyclic ketone and is particularly useful for the synthesis of medium and large rings. wikipedia.orgresearchgate.net

Ring Contraction: The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-haloketones. researchgate.net Treatment of an α-chlorocyclopentanone derivative with a base would be expected to yield a cyclobutanecarboxylic acid derivative. This reaction proceeds through a cyclopropanone (B1606653) intermediate and can be highly stereoselective. researchgate.net

The applicability of these reactions to this compound would depend on the compatibility of the reagents with the trifluorophenyl group. The electron-withdrawing nature of the fluorine atoms could influence the reactivity of the adjacent ketone and any intermediates formed.

Synthesis of Analogues and Derivatives for Systematic Chemical Property Exploration

The synthesis of analogues and derivatives of this compound is essential for a systematic exploration of its chemical and physical properties. Modifications to both the cyclopentyl and the trifluorophenyl moieties can provide valuable structure-activity relationship (SAR) data.

A plausible synthetic route to this compound itself can be adapted from the synthesis of cyclopentyl phenyl ketone. google.com This would likely involve the preparation of a cyclopentyl Grignard reagent from bromocyclopentane (B41573) and magnesium, followed by a reaction with 3,4,5-trifluorobenzonitrile. Subsequent hydrolysis of the resulting imine would yield the desired ketone. A similar approach has been proposed for the synthesis of a tetrafluorinated analogue. vulcanchem.com

Derivatives can be synthesized by introducing various functional groups at different positions. For example, electrophilic fluorination of the cyclopentyl ring using reagents like Selectfluor® could introduce additional fluorine atoms, further modifying the electronic properties of the molecule. sapub.orgresearchgate.net The synthesis of a series of aryl methylene ketones and fluorinated methylene ketones has been reported, demonstrating methods for modifying the ketone and adjacent methylene group. nih.gov

The following table outlines potential synthetic strategies for generating analogues of this compound.

| Synthetic Strategy | Reagents | Potential Analogue/Derivative |

| Grignard Reaction | Cyclopentylmagnesium bromide, substituted trifluorobenzonitriles | Ketones with modified substitution on the phenyl ring |

| Electrophilic Fluorination | Selectfluor® | α-Fluorinated cyclopentyl ketone derivatives |

| Aldol Condensation | Substituted aldehydes/ketones | α,β-Unsaturated ketone derivatives |

| Reduction of Ketone | Sodium borohydride, Lithium aluminum hydride | Cyclopentyl(3,4,5-trifluorophenyl)methanol |

Systematic variation of the substituents on both rings would allow for the fine-tuning of properties such as solubility, thermal stability, and electronic characteristics, which is crucial for tailoring the molecule for specific applications.

Applications of Cyclopentyl 3,4,5 Trifluorophenyl Ketone in Specialized Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The structure of Cyclopentyl 3,4,5-trifluorophenyl ketone makes it an intriguing starting material for the synthesis of more complex molecular architectures.

Precursor to Fluorinated Natural Products or Bioactive Scaffolds (focus on synthetic strategy)

While direct synthetic routes from this compound to known natural products are not documented, its structure lends itself to strategies for creating novel fluorinated analogues of bioactive molecules. The trifluorophenyl group is a bioisostere for other aromatic systems and can enhance properties like metabolic stability and binding affinity.

A plausible synthetic strategy would involve the stereoselective reduction of the ketone to the corresponding alcohol. This new chiral center could then be used to direct further transformations. The trifluorinated ring could undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups to build up the complexity of the molecule.

Table 1: Hypothetical Synthetic Transformations for Bioactive Scaffolds

| Transformation | Reagents and Conditions | Potential Outcome |

| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., (R)- or (S)-CBS reagent) | Enantiomerically enriched cyclopentyl(3,4,5-trifluorophenyl)methanol |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) under forcing conditions | Introduction of new functional groups on the aromatic ring |

| Grignard Addition to Ketone | Organomagnesium halides (R-MgX) | Formation of tertiary alcohols with a new carbon-carbon bond |

Intermediate in the Synthesis of Advanced Organic Materials (e.g., polymers, liquid crystals)

The rigid and polarizable trifluorophenyl group, combined with the more flexible cyclopentyl group, suggests potential applications in materials science. Polymers incorporating this moiety could exhibit interesting thermal and electronic properties. The dipole moment introduced by the fluorine atoms might be advantageous for creating liquid crystalline materials.

A synthetic approach could involve converting the ketone to a more reactive functional group, such as a vinyl group, via a Wittig reaction. This would create a monomer that could be polymerized. Alternatively, the aromatic ring could be functionalized with groups suitable for polymerization, such as boronic esters for Suzuki coupling reactions.

Development of Ligands and Catalysts Based on this compound Derivatives

The synthesis of chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. This compound could serve as a starting point for the development of new ligands.

For instance, the ketone could be transformed into a chiral diamine or a phosphine-containing molecule. The fluorine atoms could play a role in tuning the electronic properties of the resulting ligand, which in turn could influence the selectivity and activity of the metal catalyst it coordinates to.

Role in the Synthesis of Specialty Chemicals with Defined Electronic or Steric Properties

The specific substitution pattern of the fluorine atoms on the phenyl ring provides a well-defined electronic environment. This can be exploited in the synthesis of specialty chemicals where precise control over electronic properties is crucial, such as in the development of organic electronics or as additives in formulations requiring specific polarities.

The steric bulk of the cyclopentyl group can also be used to control the three-dimensional shape of molecules, which is important in areas like host-guest chemistry or in the design of molecules with specific receptor interactions.

Green Chemistry and Sustainable Synthetic Approaches for Cyclopentyl 3,4,5 Trifluorophenyl Ketone

Development of Solvent-Free or Alternative Solvent Reaction Conditions

The traditional Friedel-Crafts acylation, a probable route for synthesizing Cyclopentyl 3,4,5-trifluorophenyl ketone, often relies on volatile and hazardous chlorinated solvents. nih.gov Modern approaches seek to eliminate or replace these solvents with greener alternatives.

Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reaction conditions. nih.gov For the synthesis of aromatic ketones, this can be achieved by using one of the reactants in excess to act as the solvent or by grinding the solid reactants together, sometimes with microwave irradiation to provide the necessary energy for the reaction to proceed. nih.govepa.gov This approach not only eliminates the environmental burden of solvents but can also lead to higher reaction rates and easier product isolation. For instance, the acylation of various aromatic compounds has been successfully carried out under solvent-free conditions using catalysts like zinc oxide or a composite of trifluoromethanesulfonic acid and rare earth triflates. epa.govsioc-journal.cn

Alternative Solvents: When a solvent is necessary, the focus shifts to less toxic and more sustainable options. Ionic liquids (ILs) have emerged as promising "designer solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. researchgate.netbeilstein-journals.org Chloroindate(III) and other metal-containing ionic liquids have been shown to act as both the solvent and catalyst in Friedel-Crafts acylations, often leading to enhanced reaction rates and selectivity. documentsdelivered.comresearchgate.net Furthermore, the use of ILs can simplify product separation and allow for the recycling of the catalyst-solvent system, aligning with the principles of a circular economy. documentsdelivered.comnumberanalytics.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents that are often biodegradable and have low toxicity.

Below is an interactive data table summarizing the advantages of alternative solvents in reactions analogous to the synthesis of this compound.

| Solvent System | Catalyst | Key Advantages | Recyclability |

| Solvent-Free | Zinc Oxide | Reduced waste, simplified work-up, mild conditions | Yes |

| Ionic Liquid [bmim][BF4] | Copper(II) triflate | Enhanced reaction rate, high selectivity, catalyst immobilization | Yes |

| Solvent-Free | TfOH/La(OTf)3 | High yield and selectivity, reduced catalyst loading | Yes |

Atom Economy and E-Factor Analysis of Synthetic Routes for Environmental Impact Assessment

To quantitatively assess the environmental performance of a synthetic route, green chemistry employs metrics such as Atom Economy and the Environmental Factor (E-Factor).

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have an atom economy of 100%. The Friedel-Crafts acylation, a likely pathway to this compound, traditionally uses stoichiometric amounts of a Lewis acid catalyst (like AlCl₃) which is consumed in the reaction and generates a significant amount of waste, leading to a low atom economy.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process. The pharmaceutical and fine chemical industries have historically high E-factors, often exceeding 100, due to multi-step syntheses and extensive use of solvents and reagents. chembam.com

The table below presents a comparative analysis of a traditional versus a greener synthetic approach for a generic aromatic ketone, illustrating the potential improvements in atom economy and E-factor.

| Metric | Traditional Friedel-Crafts Acylation | Greener Friedel-Crafts Acylation |

| Reactants | Aromatic Substrate, Acyl Chloride, AlCl₃ (stoichiometric) | Aromatic Substrate, Acylating Agent, Heterogeneous Catalyst (catalytic) |

| Solvent | Chlorinated Solvent | Solvent-Free or Recyclable Solvent |

| Atom Economy (%) | Low (due to stoichiometric catalyst) | High (catalyst is not consumed) |

| E-Factor | High (large amount of solvent and catalyst waste) | Low (minimal waste generation) |

| Waste Stream | Aluminum salts, acid waste, solvent waste | Minimal, mainly water and recoverable catalyst |

A "greener" methodology using methanesulfonic anhydride (B1165640) has been reported to achieve an E-factor as low as 4 in the synthesis of a fluorinated ketone, a significant improvement over traditional methods. organic-chemistry.org

Exploration of Biocatalytic Transformations and Enzymatic Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions, are highly selective, and can be engineered to perform specific transformations.

Biocatalytic Synthesis: While the direct enzymatic synthesis of this compound is not yet established, enzymes are known to catalyze Friedel-Crafts type reactions. Furthermore, biocatalysts could be employed in the synthesis of precursors. For instance, lipases have been used in the synthesis of various esters that could potentially serve as acylating agents in a subsequent step. chemguide.co.uk

Enzymatic Derivatization: A more immediate application of biocatalysis is the derivatization of the final ketone product. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to their corresponding chiral alcohols with high enantioselectivity. patentdigest.orgnih.gov This is particularly valuable in the pharmaceutical industry where a specific stereoisomer of a molecule is often the active ingredient. Several studies have demonstrated the successful reduction of fluorinated aromatic ketones using KREDs. nih.govacs.org For example, ketoreductases have been identified that can reduce trifluoromethyl ketones with high conversion and enantiomeric excess. patentdigest.orgacs.org

The potential enzymatic reduction of this compound is depicted below:

This compound + NADPH + H⁺ --[Ketoreductase]--> (R)- or (S)-Cyclopentyl(3,4,5-trifluorophenyl)methanol + NADP⁺

The following table summarizes the potential of ketoreductases for the transformation of fluorinated aromatic ketones.

| Enzyme Type | Substrate Class | Product | Key Advantages |

| Ketoreductase (KRED) | Aromatic Ketones | Chiral Alcohols | High enantioselectivity, mild reaction conditions, green process |

| Ketoreductase (KRED) | Fluorinated Acetophenones | Chiral Fluorinated Alcohols | Access to valuable chiral building blocks |

| Engineered Ketoreductases | Prochiral Ketones | Specific (R)- or (S)-Alcohols | Tailored selectivity and activity for specific substrates |

The exploration of these green chemistry principles and biocatalytic approaches holds significant promise for the development of a more sustainable and efficient synthesis of this compound and other valuable fluorinated compounds.

Future Prospects and Emerging Research Areas

Integration with Automation and High-Throughput Experimentation in Discovery

The traditional process of chemical synthesis and discovery is often laborious and time-consuming. However, the advent of automation and high-throughput experimentation (HTE) is revolutionizing this landscape. For a molecule like Cyclopentyl 3,4,5-trifluorophenyl ketone, these technologies offer a pathway to rapidly synthesize and screen libraries of related compounds to identify candidates with optimized properties.

Automated flow chemistry systems, for instance, enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. researchgate.netyoutube.com These systems can be programmed to perform multi-step syntheses, which would be essential for modifying the cyclopentyl or trifluorophenyl moieties of the core structure. rsc.orgzenodo.org By integrating robotic platforms with flow reactors, researchers can execute numerous reactions in parallel, dramatically accelerating the discovery of new derivatives. syrris.com

High-throughput screening (HTS) is another critical component. Given the presence of fluorine, ¹⁹F-NMR-based screening methods are particularly well-suited for derivatives of this compound. researchgate.netmdpi.com This technique offers high sensitivity and a lack of background signals, allowing for the rapid and automated analysis of large compound mixtures to assess their binding to biological targets or their performance in material science assays. dtu.dkacs.org The combination of automated synthesis and HTS creates a powerful, closed-loop discovery engine where new molecules are designed, synthesized, and tested in a continuous, data-driven cycle.

Table 1: Comparison of Synthesis and Discovery Methodologies

| Feature | Traditional Batch Chemistry | Automated Flow Chemistry & HTS |

|---|---|---|

| Speed | Slow, sequential | Rapid, parallel processing syrris.com |

| Scalability | Often requires re-optimization | Direct route from small to large scale syrris.com |

| Reproducibility | Variable, operator-dependent | High, machine-controlled researchgate.net |

| Data Generation | Low volume | High volume, suitable for AI/ML researchgate.net |

| Safety | Manual handling of reagents | Enhanced safety with enclosed systems youtube.com |

Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Optimization

Furthermore, ML models can predict the physicochemical and biological properties of virtual derivatives. By analyzing the structure of this compound, an AI model could predict how modifications—such as altering the substitution on the phenyl ring or changing the cycloalkyl group—would affect properties like thermal stability, solubility, or binding affinity to a specific protein. arxiv.org This predictive capability allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Table 2: Applications of AI/ML in the Chemistry of this compound

| Application Area | AI/ML Tool/Technique | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms (e.g., Transformer-based models) | Design of efficient and novel synthetic routes. chemcopilot.comchemrxiv.org |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Prediction of optimal reaction conditions (temperature, catalyst, etc.) to maximize yield. wordpress.com |

| Property Prediction | Graph Neural Networks (GNNs) | In-silico screening of virtual derivatives for desired properties. arxiv.org |

Expanding the Scope of Applications in Novel Materials and Chemical Technologies

The unique combination of a fluorinated aromatic ring and a ketone functional group suggests that this compound could serve as a valuable building block for advanced materials and other chemical technologies.

In materials science, this compound could be a monomer for high-performance polymers like poly(aryl ether ketone)s (PAEKs). wikipedia.orgnih.gov PAEKs are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, medical implants, and electronics. researchgate.netdrakeplastics.com The trifluorophenyl group could enhance properties such as flame retardancy, oxidative stability, and dielectric performance. nih.govresearchgate.net Fluorinated polymers, in general, exhibit low surface energy and unique optical properties, which could be leveraged in specialized coatings and optical components. acs.orgyoutube.com

The cyclopentyl moiety is also a recurring structural motif in medicinal chemistry, often used to improve metabolic stability and potency in drug candidates. nih.govnih.gov Therefore, derivatives of this compound could be explored as intermediates in the synthesis of novel pharmaceuticals. The trifluoromethyl group, a bioisostere of a methyl group, is known to enhance properties like binding affinity and bioavailability. mdpi.com The presence of a trifluorinated phenyl ring could offer similar advantages, opening avenues in drug discovery. taylorandfrancis.com

Table 3: Potential Applications Based on Structural Moieties

| Structural Feature | Associated Properties | Potential Application Areas |

|---|---|---|

| Trifluorophenyl Group | High thermal stability, chemical inertness, electron-withdrawing nature, flame retardancy. nih.govtaylorandfrancis.com | High-performance polymers (PAEKs), specialty coatings, electronic materials. wikipedia.orgyoutube.com |

| Ketone Linkage | Point of polymerization, site for chemical modification. wikipedia.org | Polymer backbones, synthetic intermediate for complex molecules. |

| Cyclopentyl Group | Contributes to rigidity and defined 3D structure, can enhance metabolic stability. nih.govnih.gov | Medicinal chemistry scaffolds, building blocks for agrochemicals. |

Q & A

Q. What are the common synthetic routes for Cyclopentyl 3,4,5-trifluorophenyl ketone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation , where cyclopentane derivatives react with 3,4,5-trifluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). Alternative routes include cross-coupling reactions using palladium catalysts or Grignard reagent additions to pre-functionalized ketones. Optimization focuses on:

- Catalyst selection : Lewis acids with lower hygroscopicity improve reproducibility .

- Solvent choice : Anhydrous dichloromethane or toluene minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity. For impurities like residual acids or byproducts, preparative HPLC is recommended .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclopentyl and trifluorophenyl connectivity. ¹⁹F NMR quantifies fluorine environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 252.1). Fragmentation patterns in MSⁿ distinguish structural isomers .

- HPLC-IT/TOF MS : Detects impurities (e.g., anhydrides or cyclization byproducts) with mass accuracy <5 ppm. Fragmentation pathways (e.g., loss of CO or cyclopentane rings) aid identification .

Q. How do the electronic properties of fluorine substituents influence the reactivity of 3,4,5-trifluorophenyl groups in ketone synthesis?

The electron-withdrawing effect of fluorine atoms:

- Reduces electron density at the aromatic ring, directing electrophilic substitution to meta/para positions.

- Enhances stability of intermediates via resonance and inductive effects, reducing side reactions.

- Increases hydrophobicity , affecting solubility in polar solvents. Computational studies (DFT) or Hammett parameters (σₚ values for -F: +0.06) quantify these effects .

Advanced Research Questions

Q. How can microwave irradiation improve catalytic efficiency in synthesizing trifluorophenyl ketones?

Microwave-assisted heating:

- Accelerates reaction kinetics : Reduces time from hours to minutes (e.g., 180°C for 15 min vs. 24 h under thermal conditions) .

- Expands substrate scope : Enables hydroboration of challenging substrates (e.g., styrenes or acrylates) by enhancing boron catalyst (e.g., B(3,4,5-ArF)₃) turnover .

- Mitigates decomposition : Short reaction times minimize thermal degradation of sensitive intermediates.

Q. What strategies are effective for identifying and mitigating synthetic impurities in this compound?

- Impurity Profiling : Use HPLC-IT/TOF MS with C18 columns (gradient: 0.1% formic acid in acetonitrile/water) to detect byproducts like o-chlorobenzoic acid anhydride or diacylcyclopentenes .

- Mechanistic Insights : Trace impurities to incomplete acylation or cyclization steps. Adjust stoichiometry (e.g., excess acyl chloride) or add scavengers (e.g., molecular sieves) .

- Reference Standards : Isolate high-purity ketone via preparative HPLC (≥99.5% purity) for calibration .

Q. How can enzymatic cyclization mechanisms inform synthetic approaches to cyclopentyl ketones?

Studies on ScyC enzyme (from scytonemin biosynthesis) reveal:

- Decarboxylation-driven cyclization : β-ketoacid intermediates undergo cyclization before decarboxylation, forming cyclopentane rings. Synthetic analogs can leverage acid/base catalysts (e.g., DBU) to mimic this step .

- Biomimetic catalysis : Thiamine diphosphate (ThDP)-dependent enzymes inspire asymmetric synthesis of ketones via enolate intermediates .

Q. How do researchers reconcile discrepancies in catalytic efficiency between traditional and microwave-assisted methods?

- Variable analysis : Compare activation energy (Eₐ), reaction temperature, and energy input. Microwave-specific effects (e.g., non-thermal interactions) may enhance selectivity .

- Substrate limitations : Traditional methods may fail with sterically hindered substrates, while microwaves improve diffusion rates. Validate with kinetic studies (e.g., Arrhenius plots) .

Q. Notes

- Methodological rigor is prioritized, with references to peer-reviewed studies and authoritative databases (PubChem, DSSTox).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.